![molecular formula C22H18F2N2O3S B2642884 2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941971-62-6](/img/structure/B2642884.png)
2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
Compounds structurally related to "2-fluoro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" have been investigated for their anticancer properties. For instance, a study on sulfonamide derivatives showed promising cytotoxic activity against breast and colon cancer cell lines, highlighting their potential as anticancer agents. Specifically, one compound exhibited potent activity against breast cancer cells, emphasizing the significance of sulfonamide derivatives in cancer research (Ghorab et al., 2015).
Imaging Applications
Fluorine-containing benzamide analogs have been developed for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. These compounds demonstrate high tumor uptake and favorable tumor/normal tissue ratios, suggesting their utility in diagnosing and monitoring cancer (Tu et al., 2007).
Detection and Imaging in Biological Systems
A novel two-photon fluorescent probe based on a benzamide derivative was developed for detecting 1, 4-dithiothreitol (DTT) with high sensitivity and specificity. This probe's fast response and low detection limit make it suitable for one- and two-photon imaging in cells, providing a tool for studying redox processes in biological systems (Sun et al., 2018).
Antimicrobial Activity
Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole structures has shown significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These findings indicate the therapeutic potential of such compounds in treating various infections and inflammatory conditions (Patel et al., 2009).
Material Science Applications
In the realm of materials science, phosphoric acid-doped sulfonated poly(tetra phenyl isoquinoline ether sulfone) copolymers have been synthesized for high-temperature proton exchange membrane applications. These materials exhibit strong acid-base interactions, high ion exchange capacity, and proton conductivity, making them suitable for fuel cell technologies (Seo et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-16-7-10-18(11-8-16)30(28,29)26-13-3-4-15-14-17(9-12-21(15)26)25-22(27)19-5-1-2-6-20(19)24/h1-2,5-12,14H,3-4,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPPEQDAIYUWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.